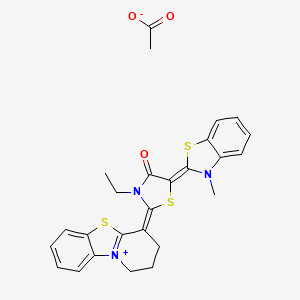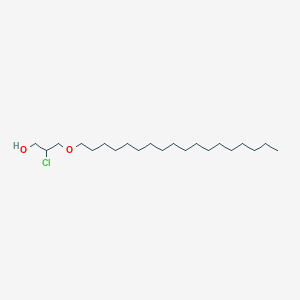
2-Chloro-3-(octadecyloxy)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(octadecyloxy)propan-1-OL is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chloro group, an octadecyloxy group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(octadecyloxy)propan-1-OL typically involves the reaction of 3-chloropropane-1,2-diol with octadecanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-chloropropane-1,2-diol+octadecanolbase, refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form alkanes or other reduced products using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Substitution: 2-Hydroxy-3-(octadecyloxy)propan-1-OL.
Oxidation: 2-Chloro-3-(octadecyloxy)propanal.
Reduction: 2-Chloro-3-(octadecyloxy)propane.
Scientific Research Applications
2-Chloro-3-(octadecyloxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential role in modifying lipid membranes and studying membrane dynamics.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(octadecyloxy)propan-1-OL involves its interaction with lipid membranes. The octadecyloxy group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
2-Chloro-3-(hexadecyloxy)propan-1-OL: Similar structure but with a hexadecyloxy group instead of an octadecyloxy group.
2-Chloro-3-(dodecyloxy)propan-1-OL: Contains a dodecyloxy group, leading to different physical and chemical properties.
2-Chloro-3-(tetradecyloxy)propan-1-OL: Features a tetradecyloxy group, affecting its solubility and reactivity.
Uniqueness: 2-Chloro-3-(octadecyloxy)propan-1-OL is unique due to its long octadecyloxy chain, which imparts distinct hydrophobic characteristics and influences its interaction with lipid membranes. This makes it particularly useful in applications requiring membrane modification and surfactant properties.
Properties
CAS No. |
192318-02-8 |
|---|---|
Molecular Formula |
C21H43ClO2 |
Molecular Weight |
363.0 g/mol |
IUPAC Name |
2-chloro-3-octadecoxypropan-1-ol |
InChI |
InChI=1S/C21H43ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(22)19-23/h21,23H,2-20H2,1H3 |
InChI Key |
MFOIGDHRJZOEJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
phosphane](/img/structure/B12559053.png)

![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
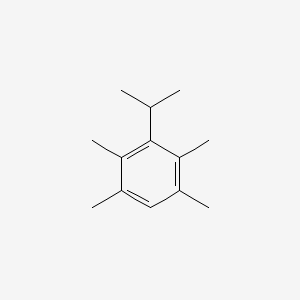
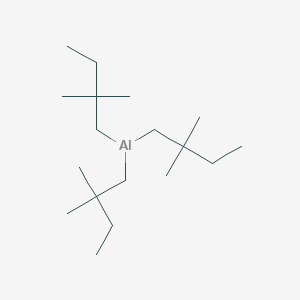
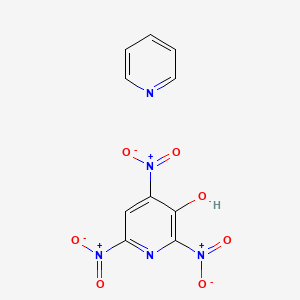
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
